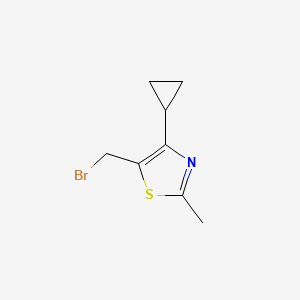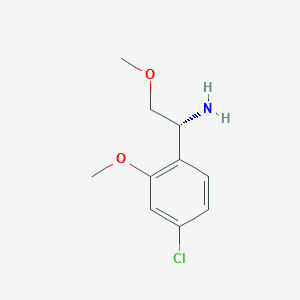
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a conjugated enone system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzyloxy-substituted enone.
Boronic Acid Introduction: The enone is then subjected to a reaction with a boronic acid derivative under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling reaction. This reaction is typically carried out in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(PPh3)4.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the enone to an alkane or alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
Oxidation: Produces alcohols or ketones.
Reduction: Produces alkanes or alcohols.
Substitution: Produces esters or amides.
Applications De Recherche Scientifique
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid involves its ability to interact with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the enone system.
Vinylboronic Acid: Contains a vinyl group instead of the benzyloxy-substituted enone.
Allylboronic Acid: Features an allyl group in place of the enone.
Uniqueness
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid is unique due to its conjugated enone system, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H15BO4 |
|---|---|
Poids moléculaire |
234.06 g/mol |
Nom IUPAC |
[(E)-5-oxo-5-phenylmethoxypent-1-enyl]boronic acid |
InChI |
InChI=1S/C12H15BO4/c14-12(8-4-5-9-13(15)16)17-10-11-6-2-1-3-7-11/h1-3,5-7,9,15-16H,4,8,10H2/b9-5+ |
Clé InChI |
LIOSWOOUVACKBX-WEVVVXLNSA-N |
SMILES isomérique |
B(/C=C/CCC(=O)OCC1=CC=CC=C1)(O)O |
SMILES canonique |
B(C=CCCC(=O)OCC1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



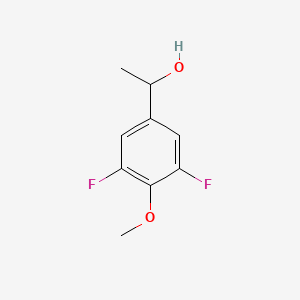
![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)
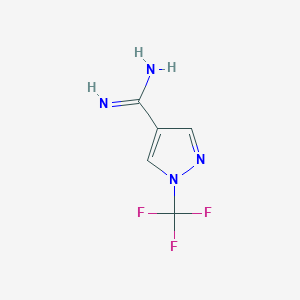
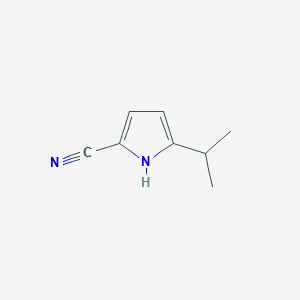
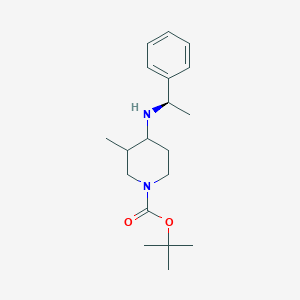
![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)

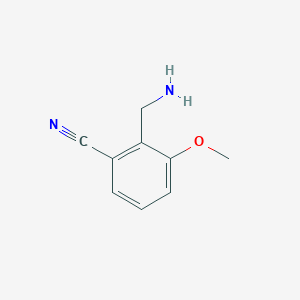
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
